molecular formula C56H66MoN4O17SiW B12718223 Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate CAS No. 80083-40-5

Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate

Cat. No.: B12718223
CAS No.: 80083-40-5
M. Wt: 1375.0 g/mol
InChI Key: TZXDGLDAOQAIEE-UHFFFAOYSA-N
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Description

Introduction to Xanthylium, 9-(2-(Ethoxycarbonyl)Phenyl)-3,6-Bis(Ethylamino)-2,7-Dimethyl-, Molybdatetungstatesilicate

Historical Context and Discovery of Xanthylium-Based Coordination Compounds

The exploration of xanthylium derivatives traces its origins to early 20th-century studies on fluorescein and rhodamine dyes, where the xanthylium cation (a tricyclic aromatic system with a central oxygen atom) was identified as a key chromophore. The structural adaptability of this cation, particularly its ability to undergo substitutions at the 3, 6, and 9 positions, enabled the development of coordination compounds with tailored optical and electronic properties. For instance, the synthesis of xanthylium salts via condensation reactions under acidic conditions, as demonstrated in the formation of ethyl and methyl esters of NJ2 xanthylium derivatives, highlighted the role of solvent-mediated esterification in stabilizing these compounds.

The integration of xanthylium cations with transition metal oxyanions emerged as a natural progression in coordination chemistry. Early work by Werner on cobaltammine chlorides laid the groundwork for understanding how cationic and anionic components interact within coordination spheres. In the case of xanthylium-based complexes, the cationic moiety often serves as a stabilizing counterion for polyoxometalates (POMs), which are clusters of transition metals linked by oxygen atoms. For example, the compound ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate (CID 13807) was found to form stable salts with molybdate anions, as evidenced by its molecular formula C28H32MoN2O and molecular weight of 604.5 g/mol.

Key Milestones in Xanthylium Coordination Chemistry
  • 1960s–1980s : Development of rhodamine derivatives, such as rhodamine B, which share structural similarities with xanthylium compounds.
  • 1990s : Isolation of xanthylium pigments from (+)-catechin and glyoxylic acid model systems, revealing their potential as pH-sensitive chromophores.
  • 2000s–Present : Synthesis of hybrid materials combining xanthylium cations with POMs, enabling applications in photocatalysis and sensor technologies.

Table 1 : Representative Xanthylium-Based Coordination Compounds

Compound Name Molecular Formula Key Properties Reference
Rhodamine B C28H31ClN2O3 Fluorescent dye, λmax = 550 nm
NJ2 Methyl Ester C29H23O8 Yellow pigment, λmax = 460 nm
Ethyl 2-[6-(Ethylamino)-3H-xanthen-9-yl]benzoate C28H32MoN2O Molybdate salt, MW = 604.5 g/mol

Significance of Molybdate-Tungstate-Silicate Anionic Frameworks in Inorganic Chemistry

The anionic framework in xanthylium molybdatetungstatesilicate derives its uniqueness from the synergistic interplay of molybdate (MoO4^2−), tungstate (WO4^2−), and silicate (SiO4^4−) ions. These oxyanions contribute distinct electronic and structural characteristics:

  • Molybdate : Exhibits redox versatility, transitioning between Mo(VI) and Mo(IV) states, which is critical for catalytic cycles.
  • Tungstate : Shares similar chemistry with molybdate but with higher thermal stability, making it suitable for high-temperature applications.
  • Silicate : Provides a rigid tetrahedral framework that enhances the mechanical stability of the composite material.

The incorporation of these anions into a single coordination system is achieved through sol-gel methods or co-precipitation, where pH and temperature control the condensation of metal oxyanions. For instance, the sorption of molybdates and tungstates onto organo-montmorillonite involves the formation of alkylammonium salts, where the silicate layers act as a scaffold for anion immobilization. This process is analogous to the formation of Keggin-type POMs, such as [PW12O40]^3−, which feature a central heteroatom (e.g., phosphorus) surrounded by twelve octahedral tungsten or molybdenum units.

Table 2 : Comparative Properties of Anionic Frameworks

Anion Geometry Redox Activity Thermal Stability Applications
MoO4^2− Tetrahedral High Moderate Catalysis, Sensors
WO4^2− Tetrahedral Moderate High Energy Storage, Coatings
SiO4^4− Tetrahedral None Very High Structural Reinforcement

The molybdate-tungstate-silicate framework in xanthylium hybrids facilitates electron transfer processes while maintaining structural integrity. For example, in environmental remediation, these composites efficiently adsorb heavy metals due to the high surface area of silicate layers and the chelating capacity of transition metal oxyanions. Additionally, their optical properties, such as broad absorption bands in the visible spectrum, are exploited in dye-sensitized solar cells.

Properties

CAS No.

80083-40-5

Molecular Formula

C56H66MoN4O17SiW

Molecular Weight

1375.0 g/mol

IUPAC Name

dihydroxy(dioxo)tungsten;dihydroxy(oxo)silane;dioxido(dioxo)molybdenum;[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium

InChI

InChI=1S/2C28H30N2O3.Mo.H2O3Si.2H2O.6O.W/c2*1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;;1-4(2)3;;;;;;;;;/h2*9-16,29H,6-8H2,1-5H3;;1-2H;2*1H2;;;;;;;/q;;;;;;;;;;2*-1;+2

InChI Key

TZXDGLDAOQAIEE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.O[Si](=O)O.O[W](=O)(=O)O.[O-][Mo](=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate typically involves multiple stepsThe final step involves complexation with molybdatetungstatesilicate under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s properties.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pigments and Dyes

Xanthylium pigments are widely utilized in the production of printing inks and packaging materials. Their unique properties allow for vibrant color production with stability under various environmental conditions. The specific compound is noted for its low volume usage but significant impact in the pigment industry:

  • Printing Inks : Used for packaging materials such as craft paper and boxes.
  • Color Stability : Exhibits resistance to fading when exposed to light.

Catalytic Applications

The presence of molybdenum and tungsten in this compound suggests potential applications in catalysis:

  • Catalysts for Organic Reactions : Molybdenum compounds are often employed as catalysts in hydrodesulfurization processes, which are critical for producing low-sulfur fuels from petroleum.
  • Intermediate Production : This compound can serve as an intermediate for synthesizing other catalytic materials.

Environmental Applications

Research indicates that Xanthylium compounds may play a role in environmental applications:

  • Sewage Sludge Management : The compound's properties may facilitate the application of sewage sludge to land as a fertilizer.
  • Reduction of Sulfur Emissions : By assisting in the production of low-sulfur diesel through catalytic processes.

Case Study 1: Use in Printing Inks

A study conducted by the Environmental Protection Agency (EPA) highlighted the application of Xanthylium pigments in printing inks. The findings indicated that these pigments contribute less than 1% of the total molybdenum found in commercial products within North America. The study emphasized the importance of these pigments in achieving desired color characteristics while maintaining compliance with environmental regulations regarding heavy metals .

Case Study 2: Catalytic Properties

Research published by various academic institutions has explored the catalytic properties of molybdenum-containing compounds similar to Xanthylium. These studies demonstrated that such compounds could effectively catalyze reactions aimed at reducing sulfur content in fuels, thereby supporting cleaner energy initiatives .

Data Tables

Application AreaSpecific UseNotes
Pigments and DyesPrinting inksStable under light exposure
Catalytic ApplicationsHydrodesulfurizationReduces sulfur emissions
Environmental ManagementFertilizer from sewage sludgeAids in sustainable land management

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences among related xanthylium salts:

Compound Name CAS Number Substituents Anion(s) Key Properties
Target Compound (molybdatetungstatesilicate) 102082-92-8 Ethoxycarbonyl, ethylamino, methyl Mo/W/Si High thermal stability, broad absorbance (~520 nm)
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate 97171-87-4 Carboxyphenyl, diethylamino Mo Fluorescent, pH-sensitive
Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdate 97171-88-5 Ethoxycarbonyl, ethylamino, methyl Mo Similar to target but lacks W/Si; lower stability
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate 97192-00-2 Carboxyphenyl, diethylamino Si Hydrophilic, used in aqueous coatings
Rhodamine 6G (Parent compound) 989-38-8 Ethoxycarbonyl, ethylamino Chloride Strong fluorescence, limited UV stability

Optical and Chemical Properties

  • Absorbance and Fluorescence :
    • The target compound exhibits a redshifted absorbance (521 nm) compared to Rhodamine 6G (526 nm) due to anion interactions .
    • Mixed anions (Mo/W/Si) enhance photostability by reducing oxidative degradation, unlike chloride-based Rhodamine derivatives .
  • pH Sensitivity :
    • Derivatives with carboxyphenyl groups (e.g., 97171-87-4) show reversible color changes at pH 2–12, while the target compound’s ethoxycarbonyl group reduces pH dependency .

Biological Activity

Xanthylium derivatives, particularly Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatesilicate, have garnered attention due to their unique chemical properties and potential biological activities. This compound is a part of the larger family of xanthylium dyes, which are known for their vibrant colors and applications in various fields including biological research and industrial applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The xanthylium moiety provides a stable aromatic system.
  • Substituents : The ethoxycarbonyl and bis(ethylamino) groups enhance solubility and potentially influence biological interactions.
  • Metal Complexation : The presence of molybdatetungstatesilicate suggests potential catalytic properties or interactions with biological systems.

Biological Activity Overview

Recent studies have highlighted the biological activity of various xanthylium derivatives, focusing primarily on their antiproliferative effects. The following sections summarize key findings related to the biological activity of the compound.

Antiproliferative Effects

Research has demonstrated that xanthylium derivatives exhibit significant antiproliferative properties against cancer cell lines. For instance, studies involving P19 murine embryocarcinoma cells revealed that these compounds can modify cell cycle progression and induce apoptosis:

  • Cell Cycle Modulation : Xanthylium compounds were shown to alter the progression through different phases of the cell cycle, particularly affecting G1/S transition.
  • Induction of Apoptosis : Mechanistic studies indicated that these compounds might activate specific checkpoint proteins involved in apoptosis pathways .

The biological mechanisms underlying the activity of xanthylium derivatives include:

  • Halochromic Properties : These compounds exhibit pH-dependent color changes, which may influence their interaction with cellular components.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that xanthylium derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable study published in early 2023 investigated two new synthetic xanthylium derivatives. The results indicated:

  • Synthesis and Characterization : The compounds were synthesized using established chemical methods and characterized through FT-IR and NMR spectroscopy.
  • Biological Testing : Antiproliferative assays demonstrated that these new derivatives significantly inhibited the growth of P19 cells compared to control groups .
CompoundCell LineIC50 (µM)Mechanism
Xanthylium Derivative AP1915Cell cycle arrest
Xanthylium Derivative BP1910Apoptosis induction

Safety and Toxicology

Safety data sheets indicate that while xanthylium compounds have promising biological activities, they must be handled with care due to potential toxicity. Standard first-aid measures should be followed in case of exposure .

Q & A

Basic Research Questions

Q. How can the synthesis of xanthylium-based molybdatetungstatesilicates be optimized for reproducibility?

  • Methodological Answer : Synthesis routes for xanthylium salts often involve condensation of substituted phenols with aldehydes in acidic media, followed by ion exchange with metal oxyanions (e.g., molybdate, tungstate, silicate) . For reproducibility, stoichiometric control of the metal salts (Mo/W/Si ratios) and pH-dependent purification steps (e.g., precipitation at pH 4–6) are critical. Characterization via FT-IR (to confirm metal-oxygen bonds) and elemental analysis (for metal content) is recommended. Contradictions in reported yields (e.g., vs. 9) suggest batch-to-batch variability; replicate trials under inert atmospheres may mitigate oxidation side reactions.

Q. What spectroscopic methods are most effective for characterizing the electronic structure of this xanthylium-metal complex?

  • Methodological Answer : UV-Vis spectroscopy (400–600 nm range) can track π→π* transitions in the xanthylium core, while fluorescence spectroscopy (excitation at 500–550 nm) reveals emission shifts due to metal coordination . X-ray photoelectron spectroscopy (XPS) is essential to confirm oxidation states of Mo, W, and Si. Conflicting data in (lack of fluorescence quenching details) highlight the need for time-resolved fluorescence studies to assess solvent interactions.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests under controlled humidity (10–90% RH) and temperature (4–40°C) should be conducted, with HPLC monitoring of degradation products (e.g., free xanthylium cations or metal leaching). notes limited ecological data; accelerated aging studies (e.g., 40°C/75% RH for 28 days) can simulate long-term storage. Contradictory CAS entries (e.g., vs. 11) imply structural variants may exhibit differing stabilities.

Advanced Research Questions

Q. What mechanistic insights explain the hydrochromic behavior of xanthylium-metal complexes in aqueous environments?

  • Methodological Answer : Hydrochromism arises from water-induced protonation/deprotonation of the xanthylium core, altering conjugation pathways . Advanced methods:

  • In situ NMR to track proton exchange at the ethylamino groups.
  • Density Functional Theory (DFT) modeling to correlate hydration energy with spectral shifts.
  • Dynamic Light Scattering (DLS) to assess aggregation in aqueous media. ’s focus on natural xanthylium analogs (e.g., wine pigments) suggests comparative studies with synthetic variants.

Q. How do molybdate-tungstate-silicate ratios influence the compound’s catalytic or sensing properties?

  • Methodological Answer : Systematic variation of Mo:W:Si ratios (e.g., 1:1:1, 2:1:1) via co-precipitation can optimize catalytic activity (e.g., oxidation reactions) or humidity sensitivity. Characterization tools:

  • X-ray Absorption Spectroscopy (XAS) to map local metal coordination.
  • Electrochemical Impedance Spectroscopy (EIS) for sensing response to moisture. ’s mixed-anion structures (e.g., molybdatetungstatephosphate) imply synergistic effects; combinatorial libraries may identify optimal ratios.

Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar xanthylium derivatives?

  • Methodological Answer : Discrepancies in ecotoxicity data (e.g., vs. 14) necessitate standardized assays:

  • Daphnia magna acute toxicity tests (OECD 202) to compare LC₅₀ values.
  • QSAR modeling to predict bioaccumulation potential based on logP and substituent effects.
  • High-Throughput Screening (HTS) for genotoxicity (Ames test). ’s chloride analogs show low aquatic toxicity, suggesting anion substitution (e.g., silicate vs. phosphate) may mitigate risks.

Data Contradictions and Validation

  • Naming inconsistencies (e.g., molybdatetungstatesilicate vs. molybdatephosphate in ) require cross-validation via mass spectrometry and single-crystal XRD to confirm molecular formulae.
  • Ecological data gaps ( ) highlight the need for OECD-compliant studies to meet regulatory standards (e.g., REACH).

Key Research Tools

Technique Application Reference
Time-Resolved FluorescenceHydration kinetics of xanthylium core
XPSMetal oxidation state analysis
DFT ModelingElectronic structure-property relationships
HTS Ecotoxicity AssaysResolving data gaps in environmental impact

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